1-(Azetidin-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Description
1-(Azetidin-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one (CAS: 2137836-71-4) is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with an azetidin-3-yl group and a 3-cyclopropyl-1,2,4-oxadiazol-5-yl moiety. Its hydrochloride salt form (molecular formula: C₁₂H₁₇ClN₄O₂, molecular weight: 284.74 g/mol) is marketed as a versatile small-molecule scaffold for medicinal chemistry and drug discovery .
Properties
Molecular Formula |
C12H16N4O2 |
|---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
1-(azetidin-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H16N4O2/c17-10-3-8(6-16(10)9-4-13-5-9)12-14-11(15-18-12)7-1-2-7/h7-9,13H,1-6H2 |
InChI Key |
DXNXJLOEYBPKDI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3CC(=O)N(C3)C4CNC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azetidin-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one typically involves multiple steps, including the formation of the azetidine ring, the pyrrolidinone ring, and the oxadiazole ring. Common synthetic routes may include:
Formation of Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Formation of Pyrrolidinone Ring: This may involve the cyclization of amino acids or other suitable precursors.
Formation of Oxadiazole Ring: This can be synthesized through cyclization reactions involving nitriles and hydrazides.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
1-(Azetidin-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May be used in the study of biological processes and interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Core Structural Modifications
The following table summarizes key structural analogs and their differences:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Distinct Features |
|---|---|---|---|---|
| Target Compound (CAS: 2137836-71-4) | C₁₂H₁₇ClN₄O₂ | 284.74 | Azetidin-3-yl, cyclopropyl-oxadiazole | Rigid azetidine ring; cyclopropane enhances metabolic stability |
| 1-(3-Chloro-4-fluorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one | C₁₅H₁₃ClFN₃O₂ | 321.74 | 3-Chloro-4-fluorophenyl instead of azetidin-3-yl | Aryl substitution increases hydrophobicity; potential kinase inhibition activity |
| 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one (CAS: 1171389-19-7) | C₁₇H₁₉N₃O₂ | 297.35 | 2-Methylphenylmethyl substituent | Enhanced lipophilicity; steric hindrance may reduce target binding |
| 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]piperidine | C₁₇H₂₃N₅O₂ | 329.41 | Piperidine core; pyrazole-oxoethyl chain | Larger ring size; flexible linker for diverse binding interactions |
Physicochemical Properties
- Hydrophobicity (logP): The target compound’s azetidine group reduces logP compared to aryl-substituted analogs (e.g., the 3-chloro-4-fluorophenyl derivative), which exhibit higher lipophilicity .
Metabolic Stability :
Biological Activity
1-(Azetidin-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, pharmacological properties, and biological activity, including its effects on various biological targets.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of azetidine and oxadiazole rings. Its molecular formula is , with a molecular weight of approximately 409.42 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C16H19N5O6S |
| Molecular Weight | 409.42 g/mol |
| SMILES Representation | OC(=O)C(=O)O.O=C(Nc1scc(n1)C)CN1CC(C1)c1onc(n1)C1CC1 |
Anticancer Properties
Recent studies have indicated that derivatives of azetidine and oxadiazole exhibit significant anticancer activity. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation. In vitro assays demonstrated that these compounds can induce apoptosis in various cancer cell lines by interfering with cell cycle progression and promoting cell death pathways.
Enzyme Inhibition
The compound has shown potential as an inhibitor of specific enzymes involved in cancer progression. For example, it has been reported to inhibit the activity of protein kinases associated with BCR-ABL mutations, which are prevalent in chronic myeloid leukemia (CML). The IC50 values for these interactions were found to be in the nanomolar range, indicating potent activity against these targets.
Neuroprotective Effects
Additionally, there is emerging evidence that azetidine derivatives may exhibit neuroprotective properties. Studies suggest that these compounds could inhibit cholinesterases, which are implicated in neurodegenerative diseases like Alzheimer's. Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has been linked to improved cognitive function in preclinical models.
Case Studies
Several case studies have highlighted the biological activity of similar compounds:
- Study on Anticancer Activity : A derivative with a similar structure was tested against human leukemia cells and exhibited an IC50 of 67 nM, demonstrating selective toxicity towards cancer cells without affecting normal cells significantly.
- Neuroprotective Study : In a study assessing cholinesterase inhibition, a related compound showed IC50 values of 0.466 µM for AChE and 1.89 µM for BChE, indicating its potential utility in treating Alzheimer's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
